molecular formula C22H19N3O3 B12477770 N-(naphthalen-2-ylcarbamoyl)tryptophan

N-(naphthalen-2-ylcarbamoyl)tryptophan

Cat. No.: B12477770
M. Wt: 373.4 g/mol
InChI Key: MZAHLYSLQKUHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid is a complex organic compound that features both indole and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Naphthalene Moiety: The naphthalene ring can be synthesized through Friedel-Crafts alkylation or acylation reactions.

    Coupling Reaction: The indole and naphthalene moieties are then coupled through a carbamoylation reaction, where a carbamoyl chloride reacts with the amine group of the indole.

    Final Assembly: The final step involves the formation of the propanoic acid backbone, which can be achieved through various organic transformations, such as the use of Grignard reagents or other organometallic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and naphthalene moieties can facilitate binding to hydrophobic pockets in proteins, while the propanoic acid group can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)propanoic acid: Lacks the naphthalene moiety, making it less hydrophobic.

    2-(Naphthalen-2-yl)propanoic acid: Lacks the indole moiety, affecting its binding properties.

    Indole-3-acetic acid: A simpler structure with different biological activity.

Uniqueness

3-(1H-indol-3-yl)-2-{[(naphthalen-2-yl)carbamoyl]amino}propanoic acid is unique due to the presence of both indole and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-2-(naphthalen-2-ylcarbamoylamino)propanoic acid

InChI

InChI=1S/C22H19N3O3/c26-21(27)20(12-16-13-23-19-8-4-3-7-18(16)19)25-22(28)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,20,23H,12H2,(H,26,27)(H2,24,25,28)

InChI Key

MZAHLYSLQKUHHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.